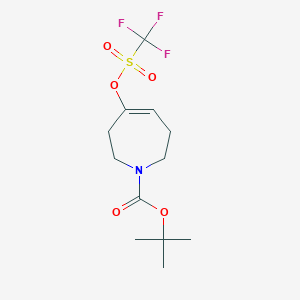
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the difluoromethylsulfonamido group adds to its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid typically involves the introduction of the difluoromethylsulfonamido group onto a thiazole ring. One common method involves the reaction of a thiazole derivative with a difluoromethylsulfonamide reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazole derivatives with reduced functional groups .
Scientific Research Applications
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfonamido group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-((Trifluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid
- 2-((Chloromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid has unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability and reactivity, making it more suitable for various applications. Additionally, the difluoromethyl group can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability .
Properties
Molecular Formula |
C7H8F2N2O4S2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[(difluoromethylsulfonylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O4S2/c1-3-5(6(12)13)16-4(11-3)2-10-17(14,15)7(8)9/h7,10H,2H2,1H3,(H,12,13) |
InChI Key |
PVDVFEGRFJXEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNS(=O)(=O)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


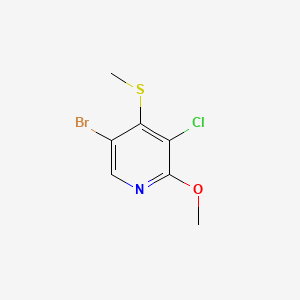
![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)

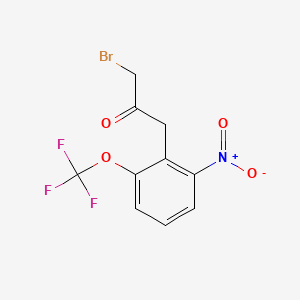
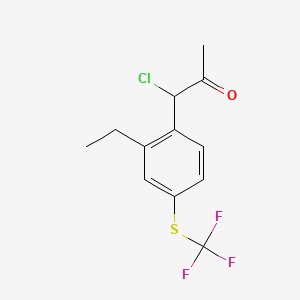

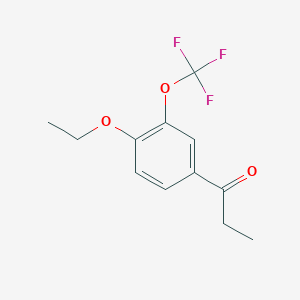
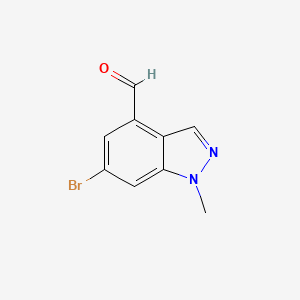
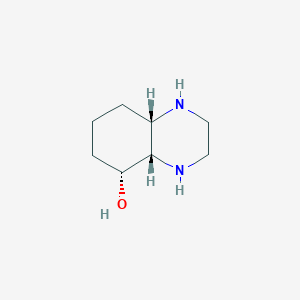



![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)
